3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with hydroxy and methoxy groups on a phenyl ring, as well as carboxylate groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent such as ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: The hydroxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in cardiovascular and neuroprotective therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making it useful in cardiovascular therapies. Additionally, its antioxidant properties can neutralize free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Nicardipine: Known for its use in treating high blood pressure and angina.
Uniqueness
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
dimethyl 4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-21-13-5-4-9(6-12(13)18)14-10(15(19)22-2)7-17-8-11(14)16(20)23-3/h4-8,14,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFRIMVQDBLRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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